molecular formula C18H22N4O5 B10985270 N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10985270
M. Wt: 374.4 g/mol
InChI Key: GEPUQBFTMHPPBJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a morpholinyl group, and a pyridazinone moiety, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone ring is replaced by the morpholinyl moiety.

    Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the pyridazinone core, often through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings and the morpholinyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biomolecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-[3-(piperidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(2,4-dimethoxyphenyl)-2-[3-(pyrrolidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide may exhibit unique pharmacokinetic properties, such as better solubility or stability, due to the presence of the morpholinyl group. This could make it a more promising candidate for certain applications, particularly in drug development.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C18H22N4O5/c1-25-13-3-4-14(15(11-13)26-2)19-17(23)12-22-18(24)6-5-16(20-22)21-7-9-27-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,19,23)

InChI Key

GEPUQBFTMHPPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)OC

Origin of Product

United States

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